molecular formula C15H20BrNO2 B13508415 Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13508415
M. Wt: 326.23 g/mol
InChI Key: GFLSSULPTDSBKQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . This compound is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a bromophenyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and target molecule.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)15(7-8-17-10-15)11-5-4-6-12(16)9-11/h4-6,9,17H,7-8,10H2,1-3H3

InChI Key

GFLSSULPTDSBKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNC1)C2=CC(=CC=C2)Br

Origin of Product

United States

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